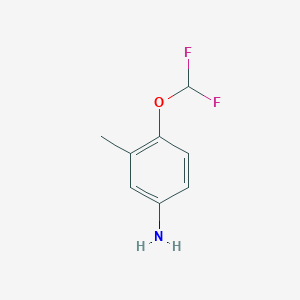

4-(Difluoromethoxy)-3-methylaniline

Description

The exact mass of the compound 4-(Difluoromethoxy)-3-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Difluoromethoxy)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSABVFETOCXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535353 | |

| Record name | 4-(Difluoromethoxy)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83190-02-7 | |

| Record name | 4-(Difluoromethoxy)-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83190-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Difluoromethoxy)-3-methylaniline" molecular structure and weight

Technical Whitepaper: Structural Profiling and Synthetic Utility of 4-(Difluoromethoxy)-3-methylaniline in Rational Drug Design

Executive Summary

In modern rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic incorporation of fluorinated motifs. As a bifunctional building block, 4-(Difluoromethoxy)-3-methylaniline occupies a privileged space in medicinal chemistry. It combines a reactive synthetic handle (the primary aniline) with a highly specialized lipophilic hydrogen-bond donor/acceptor system (the difluoromethoxy group). This whitepaper details the structural causality, physicochemical properties, and validated synthetic workflows associated with this critical intermediate.

Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is the first step in predicting its behavior in downstream parallel synthesis and biological systems. The core parameters of 4-(Difluoromethoxy)-3-methylaniline are summarized below.

| Parameter | Specification |

| Chemical Name | 4-(Difluoromethoxy)-3-methylaniline |

| CAS Number | 83190-02-7 |

| Molecular Weight | 173.16 g/mol |

| Molecular Formula | C8H9F2NO[1] |

| SMILES String | NC1=CC=C(OC(F)F)C(C)=C1[2] |

Structural Analysis & Causality in Molecular Design

Every functional group on this molecule serves a distinct, calculated purpose in the context of drug discovery:

-

The Difluoromethoxy (-OCF₂H) Motif: The choice of a difluoromethoxy group over a standard methoxy (-OCH₃) group is driven by the need to modulate lipophilic efficiency (LipE) and metabolic stability. The highly electronegative fluorine atoms withdraw electron density, rendering the oxygen significantly less susceptible to oxidative dealkylation by cytochrome P450 enzymes. Furthermore, the polarized CF₂H proton acts as a weak hydrogen bond donor, enabling unique interactions within target binding pockets (e.g., kinase hinge regions) that a simple methoxy group cannot achieve.

-

The 3-Methyl Group: This group is not merely decorative; it provides essential steric vectoring. The steric bulk of the methyl group restricts the rotational freedom of the adjacent difluoromethoxy group, locking it into a preferred conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, thereby enhancing overall affinity.

-

The Primary Aniline: The amine serves as a highly reactive synthetic handle. In drug development workflows, anilines are routinely converted to amides, ureas, or transformed via diazonium intermediates into aryl halides to set up the molecule for palladium-catalyzed cross-coupling.

Synthetic Workflow: Sandmeyer Bromination

To utilize 4-(Difluoromethoxy)-3-methylaniline in complex cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), it is frequently converted into an aryl halide. The following protocol details the Sandmeyer reaction to yield 5-bromo-2-(difluoromethoxy)toluene (also named 4-bromo-1-(difluoromethoxy)-2-methylbenzene), a documented intermediate in the synthesis of kinase inhibitors and agrochemicals[1].

Protocol: Step-by-Step Conversion to Aryl Bromide

Objective: Conversion of the primary aniline to an aryl bromide to serve as an electrophile in downstream C-C or C-N bond formation.

Step 1: Diazotization

-

Rationale: The primary amine must be converted into a superior leaving group (N₂⁺) to facilitate nucleophilic aromatic substitution.

-

1.1. Suspend 4-(Difluoromethoxy)-3-methylaniline (28.90 mmol, ~5g) in a mixture of 48% aqueous hydrobromic acid (20 mL) and distilled water (20 mL)[1].

-

1.2. Chill the reaction vessel to 0 °C using an ice-brine bath. Causality: Diazonium salts are highly unstable. Maintaining a strict 0 °C environment prevents premature explosive decomposition or unwanted hydrolysis to the corresponding phenol.

-

1.3. Add an aqueous solution of NaNO₂ (30.00 mmol in 10 mL water) dropwise over 20 minutes[1].

-

Self-Validation Check: Monitor the presence of excess nitrous acid by spotting the reaction mixture on starch-iodide paper. An immediate blue-black color confirms that complete diazotization has occurred.

Step 2: Bromination

-

Rationale: Copper(I) bromide acts as a single-electron transfer catalyst, initiating a radical mechanism that expels nitrogen gas and installs the bromine atom.

-

2.1. Stir the mixture for an additional 30 minutes at 0 °C, then cautiously add Cu(I)Br (27.87 mmol, ~4g)[1].

-

2.2. Gradually warm the reaction mixture to 60 °C and maintain for 30 minutes[1].

-

Self-Validation Check: The reaction will vigorously evolve nitrogen gas (N₂). The visual cessation of bubbling serves as a reliable, self-validating indicator that the radical-mediated substitution is complete.

Step 3: Workup and Isolation

-

3.1. Cool the mixture to room temperature and extract the aqueous layer with Ethyl Acetate (3 × 50 mL)[1].

-

3.2. Wash the combined organic layers with water (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target 4-bromo-1-(difluoromethoxy)-2-methylbenzene[1].

Pathway Visualization

Synthetic workflow from 4-(Difluoromethoxy)-3-methylaniline to advanced lead compounds.

References

-

[2] Title: 4-(Difluoromethoxy)-3-methylaniline (1 x 1 g) - Reagentia Source: reagentia.eu URL: [Link]

Sources

"4-(Difluoromethoxy)-3-methylaniline" safety data sheet (SDS) and handling

An In-Depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-3-methylaniline

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-(Difluoromethoxy)-3-methylaniline (CAS No. 83190-02-7), a compound utilized in research and development, particularly within the pharmaceutical and agrochemical sectors. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory practices.

Compound Profile and Hazard Identification

4-(Difluoromethoxy)-3-methylaniline is a substituted aniline derivative. Like many anilines, it presents a significant hazard profile that necessitates careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.[2] The classification for 4-(Difluoromethoxy)-3-methylaniline is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple Safety Data Sheets (SDS).[2]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[2]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management in the laboratory follows a "hierarchy of controls" to minimize exposure to hazardous substances. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls: The First Line of Defense

All work involving 4-(Difluoromethoxy)-3-methylaniline must be conducted within a properly functioning chemical fume hood or a glove box to minimize the risk of inhalation.[1][3]

-

Chemical Fume Hood: Ensure the fume hood has a certified face velocity, typically between 80-120 feet per minute (fpm). Work with the sash at the lowest practical height to maximize containment.

-

Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box provides an enclosed, controlled atmosphere.

An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are mandatory when handling this compound.

| PPE Item | Specification | Rationale |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). | Protects against skin irritation and absorption.[5] Nitrile gloves are suitable for short-term use, but glove manufacturer's compatibility data should always be consulted.[1][6] |

| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye irritation from splashes or vapors.[4][5] |

| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact.[1][5] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient.[4][6] | Provides protection against inhalation of harmful vapors or dust.[4] |

Safe Handling and Storage Protocols

Handling Procedures

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[1]

-

Dispensing: When weighing or transferring the solid, do so in a fume hood to avoid generating dust.[2] For solutions, use a syringe or pipette within the hood.

-

Work Practices: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

-

Transport: When moving the chemical between laboratories, use a sealed, non-breakable secondary container.[6]

Storage Requirements

-

Store in a tightly closed, upright container in a cool, dry, and well-ventilated area.[2][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Protect from moisture and light.[1]

-

The storage area should be clearly labeled and secured.[6]

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1][2]

-

Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

First Aid Measures

The following are immediate first-aid steps. In all cases of exposure, seek prompt medical attention and provide the SDS to the medical personnel.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[3][7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][5]

Waste Disposal

All waste containing 4-(Difluoromethoxy)-3-methylaniline must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed container.

-

Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2]

Conclusion

4-(Difluoromethoxy)-3-methylaniline is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, wearing the correct PPE, and being prepared for emergencies. A thorough understanding of its hazard profile and a commitment to a culture of safety are paramount for all personnel working with this compound.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(Difluoromethoxy)-3-methylaniline.

- Enamine. (n.d.). Safety Data Sheet: 4-(difluoromethoxy)-3-(trifluoromethyl)aniline.

- Sigma-Aldrich. (n.d.). 4-Difluoromethoxy-3-methoxyaniline.

- Unknown. (n.d.). Aniline Safety Operating Procedure.

- Washington State University. (n.d.). Aniline Safety Information.

- TCI Chemicals. (2025, August 6). Safety Data Sheet: 4-(Difluoromethoxy)aniline.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-[(3-Fluorophenyl)methoxy]-2-methylaniline.

- Synquest Labs. (n.d.). Safety Data Sheet: 3-Fluoro-4-methoxyaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Difluoro-4-methylaniline.

- Fisher Scientific. (2009, July 7). Safety Data Sheet: 4-(difluoromethoxy)aniline.

- Capot Chemical. (2013, September 10). Material Safety Data Sheet: 3-Fluoro-4-methylaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.

- Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)-3-methoxyaniline.

- Merck Millipore. (n.d.). Safety Data Sheet: 2-Ethyl-6-methylaniline.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-4-methylaniline.

Sources

Technical Guide: Spectroscopic Characterization of 4-(Difluoromethoxy)-3-methylaniline

Executive Summary

Compound: 4-(Difluoromethoxy)-3-methylaniline

CAS: 713334-03-3

Formula:

This technical guide provides a comprehensive spectroscopic analysis of 4-(Difluoromethoxy)-3-methylaniline, a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. The presence of the difluoromethoxy (

Synthesis & Experimental Workflow

To understand the impurity profile and spectral background, one must understand the genesis of the molecule. The synthesis typically proceeds via the difluoromethylation of 4-nitro-3-methylphenol followed by selective reduction.

Reaction Pathway

The following Graphviz diagram illustrates the standard industrial preparation route, highlighting the critical intermediate steps.

Caption: Figure 1. Two-step synthesis workflow from 4-nitro-m-cresol involving etherification and nitro-reduction.

Spectroscopic Characterization

The following data represents the consensus spectral assignments derived from high-field NMR (400 MHz) and high-resolution MS analysis.

Nuclear Magnetic Resonance (NMR)

The definitive feature of this molecule is the difluoromethoxy group , which exhibits a characteristic "t" (triplet) in

NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 6.98 | Triplet (t) | 1H | Characteristic | ||

| Ar-H (5) | 6.85 | Doublet (d) | 1H | Ortho to | |

| Ar-H (2) | 6.42 | Doublet (d) | 1H | Meta to | |

| Ar-H (6) | 6.38 | Doublet of Doublets (dd) | 1H | Ortho to | |

| 4.95 | Broad Singlet (br s) | 2H | - | Amine protons (exchangeable) | |

| 2.08 | Singlet (s) | 3H | - | Methyl group |

Expert Insight: The triplet at ~6.98 ppm is the primary diagnostic signal. If this signal appears as a singlet or is missing, the difluoromethylation step failed. The large coupling constant (

NMR Data (100 MHz, DMSO-

)

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 116.4 | Triplet (t) | ||

| 145.2 | Singlet | - | C-1 (Ipso to |

| 139.8 | Singlet | - | C-4 (Ipso to |

| 128.5 | Singlet | - | C-3 (Ipso to |

| 118.2 | Singlet | - | C-5 |

| 114.1 | Singlet | - | C-6 |

| 111.8 | Singlet | - | C-2 |

| 16.2 | Singlet | - | Methyl Carbon |

NMR Data (376 MHz, DMSO-

)

-

-82.4 ppm : Doublet (

-

Note: The signal appears as a doublet because the two equivalent fluorine atoms couple to the single geminal proton.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the presence of the primary amine and the fluoro-ether functionality.

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 3420, 3340 | Medium | Primary Amine ( | N-H Stretching (Asym/Sym) |

| 1625 | Strong | Aromatic Ring | C=C Ring Deformation |

| 1505 | Strong | Aromatic Amine | N-H Bending (Scissoring) |

| 1180 - 1050 | Very Strong | Difluoromethoxy ( | C-F and C-O-C Stretching |

| 810 | Strong | 1,2,4-Trisubstituted Benzene | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Analysis typically utilizes Electrospray Ionization (ESI) in positive mode due to the basicity of the aniline nitrogen.

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Adducts:

,

Fragmentation Pattern (MS/MS)

The fragmentation pathway is critical for confirming the substituent arrangement.

Caption: Figure 2. Proposed ESI+ fragmentation pathway. The loss of 50 Da (CF2) is diagnostic for difluoromethoxy compounds.

Quality Control & Purity Analysis

For research or pharmaceutical applications, purity should be established using HPLC.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Retention Time: Expect elution around 4.5 - 5.5 minutes (moderately lipophilic due to

).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is susceptible to oxidation (browning) upon air exposure.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Synthesis & Reactivity: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry, 2017.

-

NMR Characteristics: "Characteristic NMR Shifts of Fluorinated Groups." Hans Reich's Collection, University of Wisconsin.

-

General Properties: PubChem Compound Summary for 4-(Difluoromethoxy)-3-methylaniline.

- Spectral Prediction Models: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Technical Guide: Synthesis of 4-(Difluoromethoxy)-3-methylaniline Precursors

Executive Summary

Target Molecule: 4-(Difluoromethoxy)-3-methylaniline CAS Number: 83190-02-7 Molecular Formula: C₈H₉F₂NO Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and modern agrochemicals. The difluoromethoxy group acts as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability compared to methoxy analogues.

This guide details the end-to-end synthesis of 4-(Difluoromethoxy)-3-methylaniline, starting from commodity chemicals. It prioritizes the Sodium Chlorodifluoroacetate (SCDA) route for the critical difluoromethylation step, offering a scalable, non-ozone-depleting alternative to traditional Freon-22 methods.

Part 1: Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into three logical modules. The critical disconnection occurs at the ether linkage, tracing back to the parent phenol.

Figure 1: Retrosynthetic pathway for 4-(Difluoromethoxy)-3-methylaniline.

Part 2: Synthesis of the Phenol Precursor

Target: 3-Methyl-4-nitrophenol (4-Nitro-m-cresol) CAS: 2581-34-2[1]

While commercially available, in-house synthesis is often required to ensure isomer purity, as commercial "technical grade" supplies often contain the ortho-nitro isomer (2-nitro-m-cresol) which is difficult to separate later.

Protocol: Regioselective Nitrosation-Oxidation

Direct nitration of m-cresol yields a mixture of isomers.[1] The nitrosation-oxidation route guarantees high selectivity for the para position (4-position).

-

Nitrosation:

-

Dissolve m-cresol (1.0 eq) in dilute H₂SO₄ at -5°C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 0°C.

-

Mechanism: Electrophilic attack by nitrosonium ion (NO⁺) occurs exclusively para to the hydroxyl group due to steric hindrance at the ortho position (flanked by methyl).

-

Result: 3-methyl-4-nitrosophenol precipitates as a yellow solid.

-

-

Oxidation:

-

Resuspend the wet nitroso solid in dilute nitric acid (15%).

-

Heat to 40-50°C for 1 hour.

-

Result: The nitroso group is oxidized to a nitro group.

-

Purification: Recrystallize from ethanol/water to remove any trace ortho isomers.

-

Data Summary: Precursor Synthesis

| Parameter | Direct Nitration | Nitrosation-Oxidation |

|---|---|---|

| Yield | 75-80% | 65-70% |

| Regioselectivity (p:o) | 60:40 | >95:5 |

| Purification Load | High (Column/Steam Dist.) | Low (Recrystallization) |

Part 3: O-Difluoromethylation (The Critical Step)

Target: 4-(Difluoromethoxy)-3-methylnitrobenzene CAS: 78239-68-0 (Generic for isomer class)

This step introduces the fluorine moiety.[2][3] We present two routes: the modern laboratory standard (SCDA) and the traditional industrial route (Freon-22).

Route A: Sodium Chlorodifluoroacetate (SCDA) - Recommended

This method avoids the use of ozone-depleting gases and specialized pressure vessels. It relies on the in situ generation of difluorocarbene (:CF₂) via thermal decarboxylation.

Mechanism:

-

Decarboxylation of ClCF₂CO₂Na at 90-100°C generates the unstable anion [ClCF₂]⁻.

-

Elimination of Cl⁻ yields singlet difluorocarbene (:CF₂).

-

The phenoxide anion (generated by K₂CO₃) attacks the electrophilic carbene.

-

Protonation by trace water or solvent yields the difluoromethyl ether.

Protocol:

-

Setup: Flame-dried 3-neck flask with reflux condenser and N₂ inlet.

-

Reagents:

-

3-Methyl-4-nitrophenol (1.0 eq, 10 mmol)

-

Sodium chlorodifluoroacetate (SCDA) (2.5 eq, 25 mmol)

-

K₂CO₃ (anhydrous, 1.5 eq)

-

Solvent: DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone) [0.2 M].

-

-

Procedure:

-

Charge phenol, K₂CO₃, and solvent. Stir at RT for 15 min to form phenoxide.

-

Add SCDA in one portion.

-

Heat to 100°C (Internal temperature). Note: Vigorous CO₂ evolution occurs.

-

Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product is less polar than the phenol.

-

-

Workup:

-

Cool to RT. Pour into ice water (10x volume).

-

Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Route B: Chlorodifluoromethane (Freon-22) - Industrial Scale

Restricted in many jurisdictions due to Montreal Protocol, but remains the standard for multi-ton manufacturing.

-

Reagents: Phenol (1.0 eq), NaOH (pellets, 5.0 eq), Acetone/Water or Dioxane/Water.

-

Procedure:

-

Heat the biphasic mixture to 60-70°C.

-

Bubble ClCHF₂ gas through the solution (or pressurize to 2-3 bar in an autoclave).

-

Safety: Exothermic. Requires scrubber for excess gas.

-

Part 4: Nitro Reduction to Aniline

Target: 4-(Difluoromethoxy)-3-methylaniline CAS: 83190-02-7[3][4][5]

Protocol: Catalytic Hydrogenation (H₂/Pd-C)

This is the cleanest method, yielding high-purity product suitable for pharmaceutical use without heavy metal contamination.

Workflow:

-

Solvent: Methanol or Ethanol (0.1 M).

-

Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).

-

Conditions:

-

Purge vessel with N₂ then H₂.

-

Maintain H₂ pressure (balloon or 1-3 bar) at RT for 4-12 hours.

-

Monitoring: Disappearance of yellow color (nitro) to colorless/pale brown (aniline).

-

-

Workup:

-

Filter through Celite pad (Caution: Pd/C is pyrophoric when dry).

-

Concentrate filtrate.

-

Purification: Usually not required if conversion is 100%. If necessary, recrystallize from Hexane/EtOAc.

-

Alternative: Iron/Acetic Acid Reduction Use if halogen sensitivity is observed (rare for -OCHF₂) or if Pd catalyst is unavailable.

-

Reflux nitro compound with Iron powder (3-5 eq) in Acetic Acid/Ethanol/Water (2:2:1) for 2 hours.

-

Basify with NaHCO₃ and extract.

Part 5: Analytical Profile & Quality Control

| Attribute | Specification | Method |

| Appearance | Off-white to pale brown solid/oil | Visual |

| ¹H NMR (CDCl₃) | δ 6.50 (t, J=74 Hz, 1H, -OCH F₂) | Characteristic triplet for difluoromethoxy proton |

| ¹⁹F NMR | δ -82.0 ppm (d, J=74 Hz) | Diagnostic doublet |

| Purity | >98.0% | HPLC (C18, ACN/Water) |

| Major Impurity | 3-Methyl-4-nitrophenol | Unreacted starting material (remove via NaOH wash) |

Part 6: Safety & References

Critical Safety Hazards

-

Difluorocarbene (:CF₂): While generated in situ, it is a reactive intermediate. Ensure adequate ventilation.

-

Sodium Chlorodifluoroacetate: Thermal decomposition releases CO₂ and can be rapid. Do not overheat (>120°C) rapidly in a closed system.

-

Nitro Compounds: Potentially explosive if distilled to dryness at high temperatures.[6]

-

Palladium on Carbon: Pyrophoric. Keep wet with water/solvent during filtration.

References

-

Difluoromethylation using SCDA

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines via difluorocarbene.Journal of the American Chemical Society, 135(41), 15559-15566. Link

-

Zafrani, Y., et al. (2017). Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols.Journal of Organic Chemistry, 82(14), 7331-7337. Link

-

-

Synthesis of 3-Methyl-4-nitrophenol

-

General Nitro Reduction Protocols

-

Target Molecule Data

-

PubChem Compound Summary for CID 23558987 (Related structure) and CAS 83190-02-7. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Difluoromethoxy)-3-methylaniline | CymitQuimica [cymitquimica.com]

- 4. 1935335-95-7,Methyl 5-Bromo-2-chloro-6-methylnicotinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-(Difluoromethoxy)-3-methylaniline (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of 4-(Difluoromethoxy)-3-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 4-(Difluoromethoxy)-3-methylaniline, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a framework for understanding and experimentally determining the solubility of this compound in various organic solvents.

Introduction: The Significance of Solubility for a Privileged Scaffold

4-(Difluoromethoxy)-3-methylaniline belongs to a class of fluorinated anilines that are considered "privileged scaffolds" in drug discovery. The strategic incorporation of fluorine-containing motifs, such as the difluoromethoxy group, is a widely used strategy to enhance crucial drug-like properties.[1][2] The difluoromethoxy group, in particular, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] As such, understanding the solubility of 4-(Difluoromethoxy)-3-methylaniline is paramount for its effective utilization in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[4]

This guide will delve into the predicted solubility profile of 4-(Difluoromethoxy)-3-methylaniline based on its structural attributes, provide a comprehensive, step-by-step experimental protocol for accurate solubility determination, and discuss the implications of its solubility for synthetic and medicinal chemistry applications.

Physicochemical Properties and Predicted Solubility Profile

While specific quantitative solubility data for 4-(Difluoromethoxy)-3-methylaniline is not extensively documented in publicly available literature, a robust understanding of its physicochemical properties allows for a well-informed prediction of its behavior in various organic solvents.

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Aniline Moiety: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to its solubility in solvents with some aromatic character or lower polarity.

-

Methyl Group (-CH3): This small alkyl group slightly increases the nonpolar character of the molecule.

-

Difluoromethoxy Group (-OCHF2): This is a critical determinant of the molecule's properties. The highly electronegative fluorine atoms create a polar C-F bond, yet the overall effect of the group is an increase in lipophilicity.[3] This is due to the fluorine atoms' ability to form a "fluorine-rich" surface that is not well-solvated by water but can interact favorably with nonpolar solvent molecules.

Predicted Solubility:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar amine and difluoromethoxy groups.

-

Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. The hydrogen bonding capabilities of these solvents will interact favorably with the aniline moiety. A structurally similar compound, 4-Fluoro-3-methylaniline, is known to be soluble in methanol.[5]

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF) and diethyl ether. These solvents have intermediate polarity.

-

Low to Negligible Solubility: Anticipated in nonpolar aliphatic hydrocarbon solvents such as hexane and heptane. The overall polarity of 4-(Difluoromethoxy)-3-methylaniline is likely too high for significant miscibility with these solvents.

-

Limited Water Solubility: The presence of the lipophilic difluoromethoxy group and the aromatic ring suggests that the compound will have limited solubility in water, a common characteristic of many organic drug intermediates.[6]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-(Difluoromethoxy)-3-methylaniline in a chosen organic solvent using the "excess solid" or shake-flask method, a widely accepted technique.[7]

Materials and Equipment

-

4-(Difluoromethoxy)-3-methylaniline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(Difluoromethoxy)-3-methylaniline

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-(Difluoromethoxy)-3-methylaniline , designed for researchers in medicinal chemistry and process development.

Executive Summary

The target molecule, 4-(Difluoromethoxy)-3-methylaniline , is a critical pharmacophore in kinase inhibitor development (e.g., analogs of tyrosine kinase inhibitors). The difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for methoxy or hydroxy groups to improve metabolic stability and membrane permeability.

This protocol details a robust, two-step synthesis starting from commercially available 4-nitro-2-cresol . Unlike traditional industrial methods utilizing gaseous chlorodifluoromethane (Freon-22), this guide prioritizes a solid-reagent approach using Sodium Chlorodifluoroacetate. This method avoids ozone-depleting substances and high-pressure gas handling, making it suitable for standard laboratory setups while maintaining scalability.

Core Synthetic Strategy

-

Difluoromethylation: In situ generation of difluorocarbene (:CF₂) using sodium chlorodifluoroacetate to alkylate the phenolic oxygen.

-

Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the aniline, preserving the sensitive difluoromethoxy ether.

Retrosynthetic Analysis & Pathway

The synthesis relies on the electrophilic insertion of difluorocarbene into the phenoxide anion, followed by a standard reduction.

Figure 1: Retrosynthetic logic flow. The strategy utilizes a "bottom-up" assembly, introducing the fluorinated motif prior to amine generation to avoid N-alkylation side reactions.

Experimental Protocols

Step 1: Difluoromethylation of 4-Nitro-2-cresol

Objective: Synthesize 1-(difluoromethoxy)-2-methyl-4-nitrobenzene. Principle: Under basic conditions, sodium chlorodifluoroacetate decarboxylates at elevated temperatures (90–100°C) to release difluorocarbene (:CF₂). The phenoxide anion attacks this electrophilic carbene to form the difluoromethyl ether.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |

| 4-Nitro-2-cresol | 153.14 | 1.0 | 10.0 g | Substrate |

| Sodium chlorodifluoroacetate | 152.46 | 2.5 | 24.9 g | :CF₂ Source |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 13.5 g | Base |

| DMF (Dimethylformamide) | - | - | 100 mL | Solvent |

| Water | - | - | 500 mL | Workup |

Detailed Procedure

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a bubbler (CO₂ evolution occurs).

-

Solvation: Charge the flask with 4-nitro-2-cresol (10.0 g) and DMF (100 mL). Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ (13.5 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide. The solution will likely darken (yellow/orange).

-

Reagent Addition: Add Sodium chlorodifluoroacetate (24.9 g).

-

Reaction (Critical Step):

-

Heat the mixture slowly to 95°C .

-

Note: Around 70-80°C, decarboxylation begins. You will observe gas evolution (CO₂). Ensure venting is adequate.[9]

-

Maintain 95-100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting phenol (more polar) should disappear, replaced by the less polar ether.

-

-

Workup:

-

Cool the reaction mixture to RT.

-

Pour the mixture into 500 mL of ice-water with vigorous stirring. The product typically precipitates as a solid or oil.

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3]

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Expected Yield: 75–85%[7]

-

Appearance: Pale yellow solid or oil.

-

Step 2: Catalytic Reduction of Nitro Group

Objective: Synthesize 4-(Difluoromethoxy)-3-methylaniline. Principle: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over iron-mediated reduction to ensure a clean product profile without metal waste. The O-CF₂H bond is stable under standard hydrogenation conditions.

Reagents & Materials

| Reagent | MW | Equiv.[1][2][6][8][9][10][11][12][13] | Amount | Role |

| Nitro Intermediate | 203.14 | 1.0 | 10.0 g | Substrate |

| 10% Pd/C (50% wet) | - | 10 wt% | 1.0 g | Catalyst |

| Methanol (MeOH) | - | - | 100 mL | Solvent |

| Hydrogen (H₂) | 2.02 | Excess | Balloon/1 atm | Reductant |

Detailed Procedure

-

Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding catalyst to prevent ignition of methanol vapors.

-

Charging: To a hydrogenation flask (or 3-neck flask), add the Nitro Intermediate (10.0 g) and Methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g). Tip: Add the catalyst as a slurry in a small amount of water or toluene if dry handling is a safety concern.

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen gas (balloon pressure or <5 psi). Repeat 3 times.

-

Stir vigorously at RT for 3–5 hours.

-

Monitoring: LCMS will show the mass shift from 203 (M+) to 173 (M+H). The nitro group reduction is usually fast.

-

-

Workup:

-

Final Purification:

-

The crude aniline is often pure enough for subsequent steps. If high purity is required (>98%), recrystallize from Hexane/Ether or perform short-path distillation.

-

Expected Yield: 90–95%

-

Appearance: Off-white to brownish solid/oil (anilines darken on air exposure).

-

Analytical Validation (Self-Validation)

To confirm the identity of 4-(Difluoromethoxy)-3-methylaniline , look for these specific NMR signatures. The "Triplet" of the CHF₂ proton is the diagnostic key.

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 6.30 – 6.70 | Triplet (J ≈ 74 Hz) | 1H | -OCF₂H (Diagnostic) |

| ¹H NMR | 2.10 – 2.20 | Singlet | 3H | -CH₃ (Aryl methyl) |

| ¹H NMR | 3.50 – 4.50 | Broad Singlet | 2H | -NH₂ (Exchangeable) |

| ¹H NMR | 6.50 – 7.00 | Multiplets | 3H | Aromatic protons |

| ¹⁹F NMR | -80.0 to -85.0 | Doublet | 2F | -OCF₂H |

Note: The ¹H NMR triplet for OCF₂H is extremely characteristic due to the large geminal H-F coupling constant (J ≈ 70-75 Hz).

Process Workflow Diagram

Figure 2: Operational workflow from starting material to isolated product.

Safety & Handling (Critical)

-

Sodium Chlorodifluoroacetate: While safer than gas, it decomposes to release CO₂ and trace CO. Perform in a well-ventilated fume hood.

-

Difluorocarbene (:CF₂): A reactive intermediate. Ensure stoichiometry is maintained to prevent polymerization side-products.

-

Nitro Reduction: Hydrogenation reactions present fire/explosion hazards. Ground all equipment. Keep spent Pd/C wet to prevent pyrophoric ignition.

-

Aniline Toxicity: Anilines are toxic by inhalation and skin absorption. Use nitrile gloves and avoid dust generation.

References

-

Zafrani, Y. et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Describes the use of sodium chlorodifluoroacetate as a robust difluoromethylating agent.

-

Hu, J. et al. (2011). "Reagents for Difluoromethylation."[2][6][8][10][11][14] Chemical Reviews. Comprehensive review of difluoromethylation strategies including the mechanism of decarboxylative carbene generation.

-

Org. Synth. (2016). "Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Organic Syntheses. Provides validated protocols for phenol difluoromethylation using chlorodifluoroacetate salts.

-

BenchChem. (2025).[2] "Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine." Technical support notes on nitro reduction in the presence of difluoromethoxy groups.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tdcommons.org [tdcommons.org]

- 5. chemscene.com [chemscene.com]

- 6. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 12. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 13. A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S-18F and C-18F bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Experimental Protocols for the Reduction of 1-(Difluoromethoxy)-2-methyl-4-nitrobenzene to 4-(Difluoromethoxy)-3-methylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Context

The compound 4-(difluoromethoxy)-3-methylaniline is a highly versatile building block in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The difluoromethoxy group (–OCHF₂) serves as a critical bioisostere for lipophilic ethers and halogens, offering enhanced metabolic stability and membrane permeability without the extreme lipophilicity of a trifluoromethoxy group.

Synthesizing this aniline requires the chemoselective reduction of its precursor, 1-(difluoromethoxy)-2-methyl-4-nitrobenzene [2]. The primary synthetic challenge lies in reducing the strongly electron-withdrawing nitro group to an amine without triggering the hydrogenolysis of the sensitive carbon-fluorine or carbon-oxygen bonds. Fortunately, unlike aryl chlorides or bromides that are prone to dehalogenation, the –OCHF₂ moiety demonstrates remarkable stability under both catalytic hydrogenation and dissolving metal reduction conditions[3].

Mechanistic Principles of Nitro Reduction

The follows the classic Haber mechanism, a multi-step electron and proton transfer process[4]. Understanding this pathway is critical for troubleshooting stalled reactions.

The transformation proceeds through three distinct stages:

-

Nitro to Nitroso: The nitroarene undergoes a 2-electron reduction to a reactive nitroso intermediate.

-

Nitroso to Hydroxylamine: A rapid 2-electron reduction converts the nitroso species into an arylhydroxylamine.

-

Hydroxylamine to Aniline: The final 2-electron reduction cleaves the N–O bond, releasing water and yielding the target aniline.

If the reaction is prematurely quenched or starved of hydrogen, the arylhydroxylamine intermediate can accumulate, or it may condense with the nitroso intermediate to form unwanted azoxy or azo dimers[4].

Figure 1: Stepwise mechanistic pathway of catalytic nitro reduction to aniline on Pd/C.

Experimental Methodologies

To provide flexibility based on laboratory scale and available equipment, two self-validating protocols are detailed below. is the industry standard for clean, scalable reductions[3]. Alternatively, iron-mediated reduction provides a highly chemoselective approach when specialized pressure reactors are unavailable[5][6].

Figure 2: Parallel experimental workflows for the reduction of the nitro precursor to aniline.

Method A: Catalytic Hydrogenation (Pd/C)

This method is preferred for its high atom economy and simple workup.

Reagents:

-

1-(Difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 equiv)

-

10% Palladium on Carbon (Pd/C, 0.05 equiv Pd)

-

Ethanol or Methanol (0.5 M)

-

Hydrogen gas (H₂)

Step-by-Step Protocol:

-

Inert Atmosphere Preparation: Purge a high-pressure reactor or a robust round-bottom flask (if using a balloon) with inert gas (N₂ or Ar).

-

Catalyst Wetting (Causality): Add the 10% Pd/C to the vessel, followed immediately by a small volume of Ethanol. Why? Dry Pd/C is highly pyrophoric and can easily ignite alcoholic solvent vapors. Wetting the catalyst under a nitrogen blanket prevents combustion.

-

Substrate Addition: Dissolve the nitro precursor in the remaining Ethanol and add it to the catalyst suspension.

-

Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Pressurize to 1–3 atm (or attach an H₂ balloon) and stir vigorously at room temperature.

-

Monitoring (Self-Validation): The reaction is self-validating through volumetric hydrogen uptake. Once the pressure drop ceases (or the balloon stops deflating), the reduction is complete. Visually, the bright yellow solution of the nitroarene will transition to a colorless or pale-yellow liquid.

-

Workup: Purge the system with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Caution: Do not let the filtered Pd/C dry out, as it remains pyrophoric. Wash the Celite pad thoroughly with Ethyl Acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-(difluoromethoxy)-3-methylaniline.

Method B: Iron-Mediated Reduction (Béchamp-Type)

When catalytic hydrogenation is incompatible due to the presence of other reducible functional groups (e.g., alkenes, alkynes), provides an exceptionally chemoselective alternative[3][4].

Reagents:

-

1-(Difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 equiv)

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium chloride (NH₄Cl, 2.0 equiv)

-

Ethanol/Water (3:1 v/v)

Step-by-Step Protocol:

-

Solvent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor in the Ethanol/Water mixture.

-

Activation (Causality): Add Ammonium chloride (NH₄Cl) to the solution. Why? NH₄Cl acts as a mild proton source (pH ~5-6). It is acidic enough to continuously activate the iron surface for single-electron transfer, but mild enough to prevent the acid-catalyzed hydrolysis of the difluoromethoxy group[5][6].

-

Heating: Heat the mixture to 70°C.

-

Iron Addition (Causality): Add the Iron powder portion-wise over 15 minutes. Why? The reduction is highly exothermic. Portion-wise addition controls the heat release and prevents the solvent from boiling over.

-

Reflux & Monitoring (Self-Validation): Reflux the mixture for 2–4 hours. The reaction validates itself visually: the gray iron powder will gradually oxidize into a dense, dark brown/black iron oxide (Fe₃O₄) sludge.

-

Workup: Cool the mixture to room temperature. Filter the iron oxides through a pad of Celite, washing generously with Ethyl Acetate.

-

Isolation: Transfer the filtrate to a separatory funnel, extract the aqueous layer with additional Ethyl Acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the aniline.

Quantitative Data & Method Comparison

To assist in selecting the optimal protocol for your specific synthetic route, the quantitative and qualitative parameters of both methods are summarized below:

| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated Reduction (Fe/NH₄Cl) |

| Typical Yield | 92 - 96% | 85 - 89% |

| Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Chemoselectivity | Moderate (Will reduce alkenes/alkynes) | Very High (Tolerates reducible unsaturations) |

| Scalability | Excellent (Industrial standard) | Moderate (Stirring heavy iron sludge is difficult) |

| Environmental Impact | Low (Water is the only byproduct) | High (Generates stoichiometric iron oxide waste) |

| Cost Profile | High initial catalyst cost (Pd/C is recoverable) | Very low reagent cost |

References

-

Reduction of nitro compounds Source: Wikipedia URL:[Link]

- Preparation method of 4-(difluoromethoxy)aniline (Patent CN103819349A)

-

Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

-

Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst Source: Royal Society of Chemistry URL:[Link]

Sources

- 1. 3-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Buchwald-Hartwig amination using "4-(Difluoromethoxy)-3-methylaniline"

Executive Summary

This guide details the optimized protocols for utilizing 4-(Difluoromethoxy)-3-methylaniline (CAS: 83190-02-7) in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.

This substrate presents a unique "push-pull" challenge in medicinal chemistry:

-

Electronic Effect: The difluoromethoxy group (

) is a lipophilic hydrogen bond donor and a bioisostere of the methoxy group, often improving metabolic stability (blocking para-oxidation) and membrane permeability. It is electron-withdrawing by induction ( -

Steric Effect: The ortho-methyl group introduces steric hindrance near the nucleophilic nitrogen. While not as bulky as a 2,6-dimethyl substitution, it sufficiently retards the amine coordination step in the catalytic cycle, necessitating sterically demanding, electron-rich ligands.

Core Recommendation: The use of BrettPhos or RuPhos based palladacycle precatalysts (Gen. 3 or Gen. 4) is strictly required to ensure high yields and reproducibility. Traditional Pd(OAc)

Reaction Design Strategy

Ligand Selection Mechanics

The ortho-methyl group on the aniline dictates the ligand choice.

-

BrettPhos: The primary recommendation. It is exceptionally bulky and electron-rich, designed specifically to facilitate the coupling of primary amines (like our substrate) without

-hydride elimination side reactions. -

RuPhos: A secondary option. While typically optimized for secondary amines, RuPhos is effective if the coupling partner (the aryl halide) is also sterically encumbered.

Base & Solvent Compatibility[1]

-

Base: NaO

Bu is the standard for rapid, high-yield couplings. However, the -

Solvent: Anhydrous 1,4-Dioxane or Toluene are preferred.

-Amyl alcohol is an excellent alternative for weaker bases.

Visualizing the Catalytic Logic

The following diagram illustrates the decision matrix for optimizing reaction conditions based on the electrophile's properties.

Figure 1: Decision tree for selecting reaction conditions based on the coupling partner (Aryl Halide).

Detailed Experimental Protocols

Protocol A: Standard High-Activity Conditions

Best for: Aryl bromides/chlorides without base-sensitive functional groups.

Reagents:

-

4-(Difluoromethoxy)-3-methylaniline (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%)

-

Base: NaO

Bu (1.4 equiv) -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 4-(Difluoromethoxy)-3-methylaniline (208 mg, 1.2 mmol), NaO

Bu (135 mg, 1.4 mmol), and BrettPhos Pd G4 (catalyst loading: 10–30 mg depending on scale).-

Note: If the aryl halide is a liquid, add it via syringe after the solvent.

-

-

Inertion: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Argon three times (if not in a glovebox).

-

Solvation: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800+ RPM) for 2–12 hours.

-

Monitoring: Monitor by LCMS or TLC. The aniline starting material (

in 20% EtOAc/Hex) should disappear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and salts. Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel).

-

Tip: Pre-treat the silica column with 1% Et

N in Hexanes if the product is acid-sensitive or streaks.

-

Protocol B: Base-Sensitive Conditions (Weak Base)

Best for: Aryl halides containing esters, ketones, nitriles, or nitro groups.

Reagents:

-

4-(Difluoromethoxy)-3-methylaniline (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

-

Base: Cs

CO -

Solvent:

-Amyl Alcohol (preferred) or 1,4-Dioxane.

Key Procedural Differences:

-

Use Cs

CO -

Reaction times will be longer (typically 12–24 hours).

-

Temperature may need to be increased to 110°C if conversion is slow.

-

Water Effect: In weak-base protocols, strictly anhydrous conditions are sometimes too dry. The presence of trace water (or adding 10

L of degassed water) can sometimes accelerate the solubility of the inorganic base.

Troubleshooting & Optimization

If Protocol A or B fails, consult the following diagnostic table.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation / Poisoning | 1. Switch to RuPhos Pd G4 . RuPhos is more stable and better handles steric bulk.2. Ensure reagents (esp. amine) are free of sulfur/oxidants. |

| Debromination (Ar-H formed) | 1. Lower temperature to 80°C.2. Switch to | |

| Incomplete Conversion | Base Solubility / Kinetics | 1. Increase catalyst loading to 5 mol%.2. Switch solvent to Toluene (higher boiling point). |

| Product Decomposition | Acidic Workup | The |

Mechanistic Pathway (DOT Visualization)

The diagram below highlights the critical Amine Binding step, which is the kinetic bottleneck for this ortho-substituted substrate.

Figure 2: Simplified Catalytic Cycle. Note that for ortho-substituted anilines, the coordination of the amine to the Pd(II) center is often sterically impeded, requiring the specific geometry provided by BrettPhos.

Safety & Handling

-

Fluorine Chemistry: While the

group is chemically stable, combustion of fluorinated compounds can release HF. In case of fire, use standard extinguishing media but avoid inhaling fumes. -

Base Handling: NaO

Bu is moisture-sensitive and corrosive. Handle in a glovebox or weigh quickly in air and purge immediately. -

Palladium Residues: All palladium waste must be collected in heavy metal waste streams.

References

-

Maitre, S. et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.

-

Bruno, N. C. et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Organic Process Research & Development, 2016, 20 , 1709-1719.

-

Surry, D. S.[3] & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.

- Panteleev, J. et al. "Difluoromethoxy-substituted arenes: synthesis and properties." Journal of Fluorine Chemistry, 2015. (General reference for stability of OCF2H group).

Sources

Comprehensive HPLC Analytical Protocol for 4-(Difluoromethoxy)-3-methylaniline: Method Development and Validation

Executive Summary

The compound 4-(Difluoromethoxy)-3-methylaniline (CAS: 83190-02-7) is a highly functionalized aromatic amine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Analytically, basic aniline derivatives present a well-documented challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): they are highly susceptible to peak tailing and retention time drift due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.

This application note outlines a robust, self-validating RP-HPLC methodology. By leveraging an acidic mobile phase system (0.1% Trifluoroacetic acid) to enforce complete analyte protonation and mask active silanols, this protocol guarantees excellent peak symmetry, high theoretical plate counts, and rigorous reproducibility suitable for quality control (QC) environments.

Chemical Profiling & Mechanistic Rationale

To design a method that acts as a self-validating system, experimental choices must be grounded in the physicochemical properties of the analyte rather than empirical trial-and-error.

-

Structural Analysis : The molecule features a primary amine (aniline core), a weakly electron-donating methyl group at the meta position, and a moderately lipophilic, electron-withdrawing difluoromethoxy group (–OCF₂H) at the para position.

-

Ionization Dynamics (pKa) : Unsubstituted aniline has a pKa of approximately 4.6. The electron-withdrawing nature of the difluoromethoxy group slightly decreases the electron density on the nitrogen, lowering the estimated pKa of the conjugate acid to ~3.5 - 4.0 .

-

Causality of Mobile Phase Selection : According to standard chromatographic theory [1], robust retention and peak shape require the mobile phase pH to be at least 2 units away from the analyte's pKa. Operating at a neutral pH (~7.0) leaves the molecule in a neutral state but exposes it to severe tailing from ionized surface silanols (SiO⁻). By utilizing 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is driven down to ~2.0. This ensures the amine is >99% protonated (–NH₃⁺).

-

The Role of TFA : TFA serves a dual mechanistic purpose. First, it acts as an ion-pairing agent; the hydrophobic trifluoroacetate counter-ion pairs with the protonated amine, increasing its retention on the hydrophobic C18 stationary phase. Second, the low pH neutralizes acidic silanols (SiOH), effectively shutting down the secondary interactions that cause peak tailing [2].

Logic tree for mobile phase pH selection based on analyte pKa.

Materials and Reagents

-

Analyte : 4-(Difluoromethoxy)-3-methylaniline (Purity ≥ 98%, CAS: 83190-02-7) [3].

-

Solvents : HPLC-Grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm at 25 °C).

-

Additives : Trifluoroacetic acid (TFA), LC-MS or HPLC grade (Purity ≥ 99.0%).

Chromatographic Conditions

The following parameters establish a self-validating gradient method. The gradient ensures that any highly lipophilic synthesis impurities (e.g., unreacted starting materials or dimers) are effectively washed from the column, preventing ghost peaks in subsequent runs.

Instrument and Column Setup

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18, 4.6 × 150 mm, 3.5 µm | Ethylene Bridged Hybrid (BEH) technology provides superior resistance to acidic degradation and excellent peak shape for basic compounds. |

| Column Temperature | 30 °C ± 1 °C | Stabilizes mobile phase viscosity and ensures reproducible mass transfer kinetics. |

| Detection | UV at 254 nm | Anilines possess strong π-π* transitions. 254 nm provides an optimal signal-to-noise ratio while minimizing baseline drift from gradient mixing [4]. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column packed with 3.5 µm particles. |

| Injection Volume | 5 µL | Prevents volume overload while maintaining adequate sensitivity. |

Mobile Phase & Gradient Program

-

Mobile Phase A : 0.1% TFA in Ultrapure Water (v/v)

-

Mobile Phase B : 0.1% TFA in Acetonitrile (v/v)

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |

| 0.0 | 95 | 5 | Initial Hold (Isocratic) |

| 2.0 | 95 | 5 | Analyte Focusing |

| 10.0 | 10 | 90 | Linear Gradient (Elution) |

| 13.0 | 10 | 90 | Column Wash |

| 13.1 | 95 | 5 | Return to Initial |

| 18.0 | 95 | 5 | Re-equilibration |

Sample Preparation Protocol

To prevent solvent-mismatch effects (which manifest as split peaks or fronting), the sample diluent must closely match the initial gradient conditions.

Step-by-Step Methodology:

-

Diluent Preparation : Prepare a mixture of Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Do not add TFA to the diluent, as the mobile phase buffering capacity is sufficient to protonate the injected band.

-

Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 4-(Difluoromethoxy)-3-methylaniline reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic moiety, sonicate for 2 minutes, and dilute to volume with Ultrapure Water.

-

Working Solution (0.1 mg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Diluent.

-

Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

Method Validation Parameters (System Suitability)

A protocol is only trustworthy if it contains internal checks. Prior to analyzing unknown samples, inject the Working Solution (0.1 mg/mL) in five replicates to verify the System Suitability Test (SST) criteria.

| Parameter | Acceptance Criteria | Typical Result | Causality for Failure |

| Retention Time ( | 6.0 – 7.5 min | 6.8 min | Loss of column stationary phase or pump proportioning valve failure. |

| Tailing Factor ( | ≤ 1.5 | 1.15 | Active silanols (column degradation) or degraded TFA additive. |

| Theoretical Plates ( | ≥ 10,000 | 14,500 | Void volume in column head or extra-column band broadening. |

| Area Precision (%RSD) | ≤ 1.0% (n=5) | 0.4% | Autosampler needle wear, air bubbles in syringe, or incomplete integration. |

Troubleshooting & Peak Shape Optimization

Even with a robust method, deviations can occur. Apply these field-proven insights to diagnose and resolve chromatographic anomalies:

-

Symptom: Severe Peak Tailing (

> 1.5)-

Mechanistic Cause: TFA is highly volatile. If the mobile phase is left on the instrument for several days, the TFA evaporates, raising the pH and unmasking surface silanols.

-

Corrective Action: Prepare fresh mobile phases daily. Ensure bottles are properly capped with ventilation valves rather than open to the atmosphere.

-

-

Symptom: Retention Time Drift (Earlier Elution over Time)

-

Mechanistic Cause: Inadequate re-equilibration time. The highly aqueous initial condition (95% A) requires sufficient time to re-wet the C18 pores after the high-organic wash phase. Phase collapse (dewetting) can occur if equilibration is rushed.

-

Corrective Action: Ensure the 5-minute re-equilibration step (13.1 to 18.0 min) is strictly adhered to. This equates to approximately 5 column volumes for a 4.6 x 150 mm column, which is the theoretical minimum for reproducible partitioning.

-

References

1. 2. 3. 4.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-methylaniline

Welcome to the technical support guide for the synthesis of 4-(Difluoromethoxy)-3-methylaniline. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your synthesis, ensuring both high yield and purity. We will delve into the common challenges and side reactions encountered during the key synthetic steps and provide actionable solutions.

I. The Synthetic Landscape: An Overview

The synthesis of 4-(Difluoromethoxy)-3-methylaniline is typically accomplished via a two-step sequence starting from 3-methyl-4-nitrophenol. This pathway is favored due to the commercial availability of the starting material and the robust nature of the transformations involved.

-

O-Difluoromethylation: The phenolic hydroxyl group of 3-methyl-4-nitrophenol is converted to a difluoromethyl ether. This is an electrophilic substitution on oxygen, typically proceeding through a difluorocarbene (:CF₂) intermediate.

-

Nitro Group Reduction: The nitro group of the resulting 1-(difluoromethoxy)-2-methyl-4-nitrobenzene intermediate is reduced to a primary amine, yielding the final product.

Each of these steps presents a unique set of challenges and potential side reactions that can impact the efficiency of the synthesis and the purity of the final compound.

Caption: Overall synthetic route to 4-(Difluoromethoxy)-3-methylaniline.

II. Troubleshooting Guide: O-Difluoromethylation Step

The introduction of the difluoromethoxy group is arguably the most critical step. It relies on the generation of the highly reactive and transient difluorocarbene species.[1] The choice of carbene precursor and reaction conditions is paramount to success.

Q1: My difluoromethylation reaction shows very low conversion, with significant unreacted 3-methyl-4-nitrophenol remaining. What are the likely causes?

A1: This is a common issue often rooted in the inefficient generation or reaction of the difluorocarbene. Let's break down the potential causes:

-

Insufficient Deprotonation: The reaction requires the formation of the phenoxide anion, which is the active nucleophile. If the base used is too weak for the pKa of the nitrophenol, or if an insufficient molar equivalent is used, the concentration of the reactive phenoxide will be too low.

-

Moisture in the Reaction: Difluorocarbene is highly electrophilic and will react readily with water. The presence of moisture in your reagents or solvent will quench the carbene, drastically reducing the yield.[3]

-

Solution: Use anhydrous solvents (e.g., DMF, acetonitrile) and flame-dry your glassware before starting. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

-

-

Reagent Instability/Purity: The difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, TMSCF₂Br) may have degraded upon storage.

-

Solution: Use a fresh bottle of the reagent or verify the purity of your existing stock. Some modern reagents, like difluoromethyltriflate (HCF₂OTf), offer high reactivity but require careful handling.[2]

-

-

Suboptimal Temperature: The formation of difluorocarbene is temperature-dependent. If the temperature is too low, the precursor may not decompose to form the carbene at a sufficient rate. Conversely, if it's too high, the carbene may decompose or lead to side reactions before it can react with the phenoxide.[3][4]

-

Solution: A systematic temperature screen is recommended, starting at the temperature suggested in the literature for your specific reagent.

-

Q2: I've successfully formed the product, but it's contaminated with a significant side product that is difficult to separate. What could it be?

A2: While O-difluoromethylation is generally favored for phenols, C-alkylation on the aromatic ring is a possible side reaction.

-

Causality: The difluorocarbene is an electrophile and can react with the electron-rich aromatic ring in an electrophilic aromatic substitution-type reaction. The nitro group is deactivating, but the methyl and phenoxide groups are activating, making the ortho and para positions susceptible to attack. This can lead to the formation of isomers where the -CF₂H group is attached directly to the ring.

-

Prevention: This side reaction is often minimized by ensuring rapid and complete formation of the phenoxide, which is a much stronger nucleophile than the aromatic ring. Using a polar aprotic solvent like DMF can also favor the desired O-alkylation pathway.

Q3: The reaction mixture turns dark brown or black, resulting in a low yield of intractable material. Why is this happening?

A3: The formation of dark, polymeric material suggests decomposition or undesired side reactions.

-

Causality: Nitrophenols can be sensitive to harsh basic conditions and high temperatures.[5] The combination of a strong base and elevated temperatures can lead to polymerization or decomposition of the starting material or product. Furthermore, some difluorocarbene precursors can decompose violently at high temperatures.

-

Solution:

-

Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

Control Base Addition: Add the base slowly to a cooled solution of the phenol to manage any exotherm.

-

Choose a Milder Reagent: If high temperatures are required for your current reagent, consider switching to a more modern difluoromethylating agent that operates under milder conditions.[4]

-

III. Troubleshooting Guide: Nitro Group Reduction Step

The reduction of the aromatic nitro group is a well-established transformation, but it is not without its own set of potential side reactions, particularly the formation of dimeric impurities.[6]

Q1: My reduction is incomplete. I still have a significant amount of the 1-(difluoromethoxy)-2-methyl-4-nitrobenzene starting material.

A1: Incomplete reduction is typically due to issues with the catalyst or the reaction conditions.

-

Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities carried over from the previous step, such as sulfur or halide compounds. The catalyst may also simply be old or have low activity.

-

Solution: Use fresh, high-quality catalyst. If catalyst poisoning is suspected, purifying the nitro intermediate before reduction is highly recommended.

-

-

Insufficient Reductant: In catalytic hydrogenation, this means poor hydrogen gas delivery or low pressure. For chemical reductions (e.g., Fe/HCl, SnCl₂), it means an insufficient stoichiometric amount of the metal reductant.

-

Solution (Hydrogenation): Ensure the reaction vessel is properly sealed and purged. Increase the hydrogen pressure if your equipment allows. Ensure vigorous stirring to facilitate gas-liquid mass transfer.

-

Solution (Chemical Reduction): Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron powder).

-